6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol
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Overview
Description
6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with carbon disulfide and chloroacetyl chloride, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
- 3-methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
- 3-methyl-3H-imidazo[4,5-b]pyridin-6-ol
Uniqueness
6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H6ClN3S |
---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
6-chloro-3-methyl-1H-imidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C7H6ClN3S/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |
InChI Key |
BIIUVILBGXYXFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Cl)NC1=S |
Origin of Product |
United States |
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